1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide
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Overview
Description
1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide is a metabolite of nicotine, specifically a glucuronide conjugate of trans-3-hydroxycotinine. It is formed in the body through the process of glucuronidation, where trans-3-hydroxycotinine is linked to glucuronic acid. This compound is primarily used as a biomarker for nicotine exposure and metabolism in both clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide involves the glucuronidation of trans-3-hydroxycotinine. This reaction typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at physiological pH and temperature .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of trans-3-hydroxycotinine from biological samples, followed by enzymatic glucuronidation. The product is then purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of trans-3-hydroxycotinine .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzyme under physiological conditions.
Major Products:
Hydrolysis: Trans-3-hydroxycotinine and glucuronic acid.
Conjugation: this compound.
Scientific Research Applications
1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide is extensively used in various fields of scientific research:
Chemistry: As a standard for analytical methods to quantify nicotine metabolites.
Biology: To study nicotine metabolism and its effects on the body.
Medicine: As a biomarker for assessing nicotine exposure in smokers and individuals exposed to secondhand smoke.
Industry: In the development of smoking cessation therapies and nicotine addiction research.
Mechanism of Action
The primary mechanism of action of 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide involves its formation through the glucuronidation of trans-3-hydroxycotinine. This process is catalyzed by the enzyme UGT, which transfers glucuronic acid from UDPGA to trans-3-hydroxycotinine. The resulting glucuronide conjugate is more water-soluble, facilitating its excretion from the body .
Comparison with Similar Compounds
Cotinine: Another major metabolite of nicotine, often used as a biomarker for nicotine exposure.
Trans-3-Hydroxycotinine: The precursor to 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide, also used as a biomarker.
Nicotine N-oxide: A minor metabolite of nicotine.
Uniqueness: this compound is unique due to its glucuronide conjugation, which makes it more water-soluble and easier to excrete. This property is particularly useful in studies of nicotine metabolism and exposure, as it provides a reliable measure of nicotine intake and processing in the body .
Properties
Molecular Formula |
C16H20N2O8 |
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Molecular Weight |
368.34 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O8/c1-18-9(19)5-8(10(18)7-3-2-4-17-6-7)25-16-13(22)11(20)12(21)14(26-16)15(23)24/h2-4,6,8,10-14,16,20-22H,5H2,1H3,(H,23,24)/t8-,10+,11-,12-,13+,14-,16+/m0/s1 |
InChI Key |
DWNJMLRCVVYXSW-JJVUEWAPSA-N |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3 |
Canonical SMILES |
CN1C(C(CC1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3 |
Origin of Product |
United States |
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